4-bromo-N',N'-diphenylbenzenesulfonohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-N’,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-diphenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
4-Bromo-N’,N’-diphenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group into corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N’,N’-diphenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’,N’-diphenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Bromo-N’,N’-diphenylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:
- 4-Chloro-N’,N’-diphenylbenzenesulfonohydrazide
- 4-Fluoro-N’,N’-diphenylbenzenesulfonohydrazide
- 4-Iodo-N’,N’-diphenylbenzenesulfonohydrazide
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C18H15BrN2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N',N'-diphenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C18H15BrN2O2S/c19-15-11-13-18(14-12-15)24(22,23)20-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
InChI Key |
USRJXVMGKZKLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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